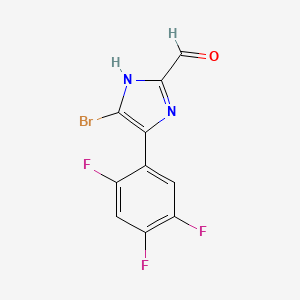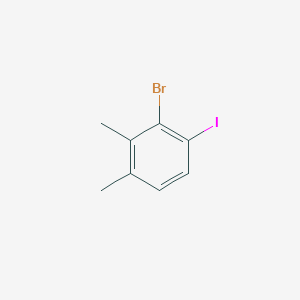
1-Bromo-2,3-dimethyl-6-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3-dimethyl-6-iodobenzene is an organic compound belonging to the class of halogenated benzenes It features a benzene ring substituted with bromine, iodine, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-6-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 2,3-dimethylbenzene (xylene). The process typically includes:
Bromination: Reacting 2,3-dimethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide.
Iodination: Following bromination, the compound undergoes iodination using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,3-dimethyl-6-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogens with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding hydrocarbons.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzenes.
Oxidation Products: Oxidation typically yields carboxylic acids or ketones.
Reduction Products: Reduction can produce hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dimethyl-6-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Biological Studies: It is used in studies involving halogenated aromatic compounds and their biological activities.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3-dimethyl-6-iodobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The presence of methyl groups can influence the reactivity and orientation of the substitution reactions.
Comparación Con Compuestos Similares
1-Bromo-2-iodobenzene: Similar structure but lacks the methyl groups, affecting its reactivity and applications.
1-Chloro-2,3-dimethyl-6-iodobenzene: Chlorine replaces bromine, leading to different chemical properties.
2,3-Dimethyl-6-iodobenzene: Lacks the bromine atom, resulting in different reactivity patterns.
Uniqueness: 1-Bromo-2,3-dimethyl-6-iodobenzene is unique due to the presence of both bromine and iodine atoms along with two methyl groups. This combination of substituents provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C8H8BrI |
|---|---|
Peso molecular |
310.96 g/mol |
Nombre IUPAC |
2-bromo-1-iodo-3,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,1-2H3 |
Clave InChI |
UMFFYDPMTUWOKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)I)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)

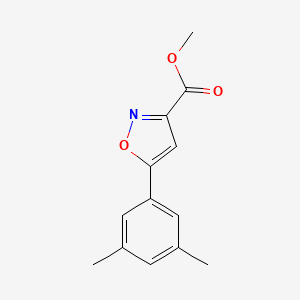
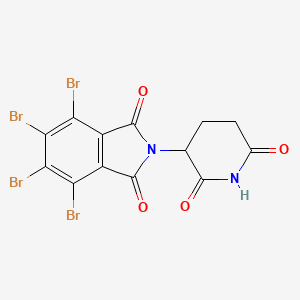
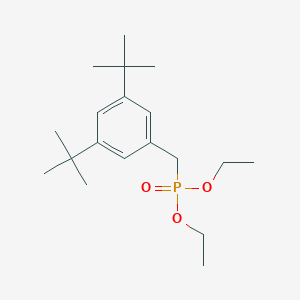
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)
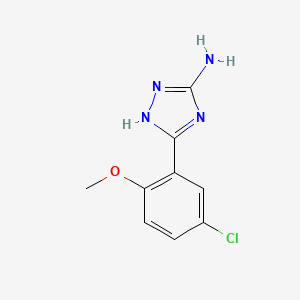

![2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13691593.png)
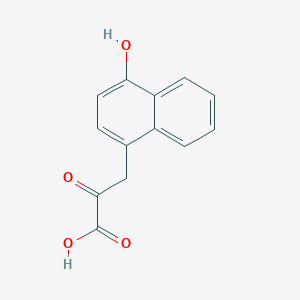
![8-[(S)-1-Phenylethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13691614.png)
